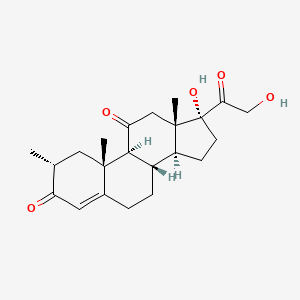
2alpha-Methylcortisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2alpha-Methylcortisone, also known as this compound, is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile
2alpha-Methylcortisone is structurally related to other corticosteroids, such as methylprednisolone and dexamethasone, which are widely used in clinical practice. Its pharmacological effects include:
- Anti-inflammatory effects : Reducing inflammation in various conditions.
- Immunosuppressive actions : Modulating immune responses, beneficial in autoimmune diseases.
- Metabolic effects : Influencing carbohydrate and protein metabolism.
Autoimmune Diseases
Corticosteroids like this compound are frequently utilized in the management of autoimmune diseases such as rheumatoid arthritis and lupus. They help alleviate symptoms by suppressing the overactive immune response.
Case Study Example :
A clinical trial involving patients with rheumatoid arthritis demonstrated that low-dose corticosteroid therapy significantly improved disease activity scores compared to placebo groups .
Respiratory Conditions
In respiratory diseases, corticosteroids are employed to manage conditions like asthma and chronic obstructive pulmonary disease (COPD). They reduce airway inflammation and improve lung function.
Data Table: Efficacy in Respiratory Conditions
Neurological Disorders
The use of corticosteroids in neurological disorders, particularly in acute spinal cord injuries, has been controversial. While some studies suggest potential benefits, others indicate a lack of significant improvement in neurological recovery.
Case Study Example :
A pooled analysis from historical studies on methylprednisolone indicated no enhanced recovery at 26 weeks post-injury, raising questions about its efficacy in spinal cord injury management .
Dermatological Applications
Topically applied corticosteroids are effective for treating various skin conditions, including eczema and psoriasis. This compound's anti-inflammatory properties make it suitable for these applications.
Data Table: Dermatological Studies
Propiedades
Número CAS |
3836-19-9 |
|---|---|
Fórmula molecular |
C22H30O5 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(2R,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H30O5/c1-12-9-20(2)13(8-16(12)24)4-5-14-15-6-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20/h8,12,14-15,19,23,27H,4-7,9-11H2,1-3H3/t12-,14+,15+,19-,20+,21+,22+/m1/s1 |
Clave InChI |
OIGPMJCLTDSPPN-QQVOSXMISA-N |
SMILES |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |
SMILES isomérico |
C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C |
SMILES canónico |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)(C(=O)CO)O)C |
Key on ui other cas no. |
3836-19-9 |
Sinónimos |
2-methylcortisone 2alpha-methylcortisone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















